

Using ATTO 647 Labeled Phalloidin for Actin Staining: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 647

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These application notes provide detailed protocols and technical information for the visualization of filamentous actin (F-actin) in fixed cells using **ATTO 647** labeled phalloidin. This probe offers exceptional brightness and photostability, making it an ideal choice for high-resolution fluorescence microscopy and quantitative image analysis.

Introduction

Phalloidin is a bicyclic peptide toxin isolated from the *Amanita phalloides* mushroom, commonly known as the death cap.[1] It exhibits a high affinity and specificity for F-actin, binding at the interface between actin subunits and stabilizing the filament structure.[1][2] When conjugated to fluorescent dyes, such as **ATTO 647**, phalloidin becomes a powerful tool for visualizing the intricate network of actin filaments within cells.

ATTO 647 is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[3][5][6] These properties, combined with its good water solubility, make **ATTO 647** phalloidin a superior reagent for actin staining in a variety of applications, including fluorescence microscopy, and super-resolution techniques like STED and STORM.[5][7]

Quantitative Data

The following table summarizes the key quantitative properties of the **ATTO 647** dye and its phalloidin conjugate.

Property	Value	Reference
ATTO 647 Dye Properties		
Excitation Maximum (λ_{ex})	647 nm	[3]
Emission Maximum (λ_{em})	667 nm	[3]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[3][6]
Fluorescence Quantum Yield (η_{fl})	20%	[3][6]
Fluorescence Lifetime (τ_{fl})	2.4 ns	[3][6]
ATTO 647 Phalloidin Conjugate		
Molecular Weight	~1477 g/mol	[4]

Experimental Protocols

Staining Protocol for Cultured Cells

This protocol provides a reliable method for staining F-actin in cultured cells grown on coverslips.

Materials:

- **ATTO 647** Phalloidin
- Methanol-free Formaldehyde (3-4% in PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Triton X-100 (0.1% in PBS) or other suitable permeabilization agent

- Bovine Serum Albumin (BSA) for blocking (optional)
- Mounting Medium

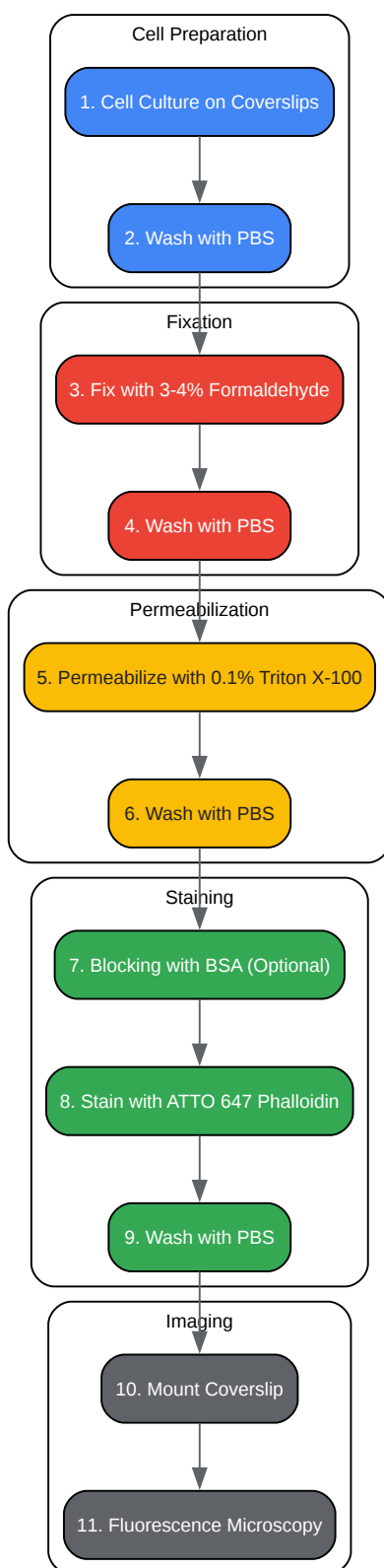
Procedure:

- Cell Culture and Fixation:
 - Grow cells on sterile glass coverslips to the desired confluency.
 - Wash the cells twice with pre-warmed PBS.
 - Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[8] It is crucial to use methanol-free formaldehyde as methanol can disrupt the native structure of actin.[9]
 - Wash the fixed cells twice with PBS.
- Permeabilization:
 - Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at room temperature.[10] This step is essential to allow the phalloidin conjugate to access the intracellular actin filaments.[11]
 - Wash the cells three times with PBS.
- Blocking (Optional):
 - To reduce non-specific background staining, an optional blocking step can be included.[8]
 - Incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[8]
- Staining with **ATTO 647** Phalloidin:
 - Prepare the **ATTO 647** phalloidin staining solution. A typical working concentration is between 80-200 nM, with 100 nM being a common starting point.[11] Dilute the stock solution in PBS (or PBS with 1% BSA).

- Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.[\[10\]](#)[\[11\]](#) The incubation can also be performed overnight at 4°C for potentially lower background.[\[11\]](#)[\[12\]](#)
- Wash the cells two to three times with PBS to remove unbound phalloidin.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
 - Image the stained cells using a fluorescence microscope equipped with appropriate filters for the **ATTO 647** dye (Excitation: ~647 nm, Emission: ~667 nm).

Mandatory Visualizations

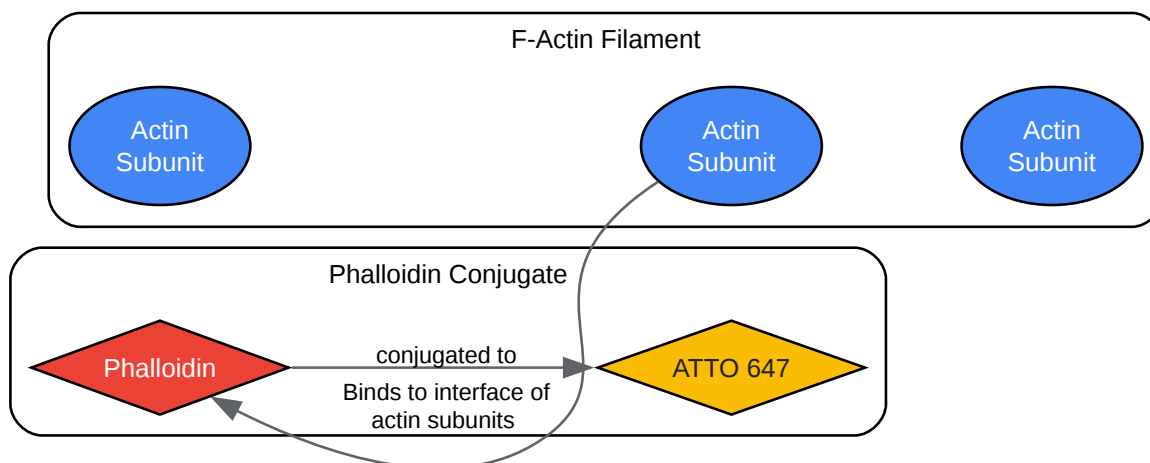
Experimental Workflow for Actin Staining



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Caption: Workflow for F-actin staining with **ATTO 647** Phalloidin.

Phalloidin Binding to F-Actin



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Caption: Phalloidin-dye conjugate binding to an F-actin filament.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or Weak Signal	Inadequate permeabilization.	Ensure complete permeabilization by using an appropriate concentration of detergent (e.g., 0.1-0.5% Triton X-100) and sufficient incubation time.
Methanol-based fixation.	Use methanol-free formaldehyde for fixation, as methanol denatures F-actin and prevents phalloidin binding. [9]	
Incorrect filter set.	Verify that the microscope's excitation and emission filters are appropriate for ATTO 647.	
Degraded phalloidin conjugate.	Store the phalloidin stock solution at -20°C, protected from light, and avoid repeated freeze-thaw cycles. [10]	
High Background	Insufficient washing.	Increase the number and duration of washing steps after fixation, permeabilization, and staining.
Non-specific binding.	Include a blocking step with 1% BSA in PBS before staining. [8]	
Phalloidin concentration too high.	Titrate the concentration of ATTO 647 phalloidin to find the optimal balance between signal and background.	
Altered Cell Morphology	Harsh fixation or permeabilization.	Optimize fixation and permeabilization conditions (e.g., shorter incubation times,

lower formaldehyde concentration) to better preserve cell structure.

Concluding Remarks

ATTO 647 labeled phalloidin is a high-performance probe for the visualization of F-actin. Its superior photophysical properties and the straightforward staining protocol make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. By following the detailed protocols and troubleshooting guidelines provided, researchers can achieve high-quality, reproducible staining of the actin cytoskeleton for a wide range of imaging applications.

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